ethyl (2E)-3-amino-2-({[5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)but-2-enoate
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Overview
Description
ETHYL (E)-3-AMINO-2-(2-{[5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-BUTENOATE is a complex organic compound featuring a variety of functional groups, including an amino group, an oxadiazole ring, and a naphthylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (E)-3-AMINO-2-(2-{[5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-BUTENOATE typically involves multiple steps, starting from readily available starting materialsThe final step often includes the esterification of the butenoate moiety under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL (E)-3-AMINO-2-(2-{[5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-BUTENOATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The naphthylmethyl group can be substituted with other aromatic or aliphatic groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted oxadiazoles, naphthyl derivatives, and amino acids, depending on the specific reaction pathway chosen.
Scientific Research Applications
ETHYL (E)-3-AMINO-2-(2-{[5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-BUTENOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of ETHYL (E)-3-AMINO-2-(2-{[5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-BUTENOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxadiazole ring and naphthylmethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-ETHYL-2-[(1-NAPHTHYLMETHYL)SULFANYL]-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE : Shares the naphthylmethyl and sulfur-containing groups but differs in the core structure .
- N-ethyl-ethanamine derivatives : Similar in having an ethyl group and an amino functionality but lack the oxadiazole and naphthylmethyl groups .
Uniqueness
ETHYL (E)-3-AMINO-2-(2-{[5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-BUTENOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H21N3O4S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl (E)-2-ethanimidoyl-3-hydroxy-4-[[5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-enoate |
InChI |
InChI=1S/C21H21N3O4S/c1-3-27-20(26)19(13(2)22)17(25)12-29-21-24-23-18(28-21)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10,22,25H,3,11-12H2,1-2H3/b19-17+,22-13? |
InChI Key |
BUJKQCIEZUDFMP-YRBPRFEASA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\CSC1=NN=C(O1)CC2=CC=CC3=CC=CC=C32)/O)/C(=N)C |
Canonical SMILES |
CCOC(=O)C(=C(CSC1=NN=C(O1)CC2=CC=CC3=CC=CC=C32)O)C(=N)C |
Origin of Product |
United States |
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